H-Gly-Phe-Ala-OH

Description

Properties

CAS No. |

17123-30-7 |

|---|---|

Molecular Formula |

C14H19N3O4 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H19N3O4/c1-9(14(20)21)16-13(19)11(17-12(18)8-15)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,19)(H,17,18)(H,20,21) |

InChI Key |

WMGHDYWNHNLGBV-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |

Isomeric SMILES |

C[C@@H](C(=O)[O-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[NH3+] |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |

sequence |

GFA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Glycyl-L-phenylalanyl-L-alanine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical structure of the tripeptide Glycyl-L-phenylalanyl-L-alanine (Gly-Phe-Ala). In the absence of a dedicated entry in major chemical databases, this document synthesizes fundamental principles of peptide chemistry with data from its constituent amino acids to elucidate its structural, physicochemical, and conformational properties. This guide serves as a foundational resource for researchers engaged in peptidomimetics, drug design, and biochemical studies involving this specific tripeptide sequence. We will delve into its molecular architecture, outline robust synthetic protocols, and explore its conformational landscape, thereby providing a holistic understanding of this molecule.

Molecular Architecture of Glycyl-L-phenylalanyl-L-alanine

Glycyl-L-phenylalanyl-L-alanine is a tripeptide composed of three amino acids linked sequentially by peptide bonds: Glycine (Gly) at the N-terminus, L-phenylalanine (Phe) at the central position, and L-alanine (Ala) at the C-terminus.

Chemical Structure and Identifiers

The linear sequence of these amino acids dictates the primary structure of the peptide. The formation of two peptide bonds results in the elimination of two water molecules.

-

IUPAC Name: (S)-2-((S)-2-(2-aminoacetamido)-3-phenylpropanamido)propanoic acid

-

Molecular Formula: C₁₄H₁₉N₃O₄

-

Canonical SMILES: CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

-

InChI Key: Derived from the structure.

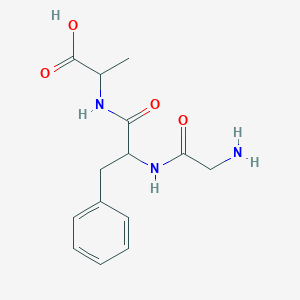

Below is a two-dimensional representation of the Glycyl-L-phenylalanyl-L-alanine structure.

Caption: 2D Chemical Structure of Glycyl-L-phenylalanyl-L-alanine.

Physicochemical Properties

The physicochemical properties of a peptide are critical for its behavior in biological systems, including its solubility, charge state, and interactions with other molecules. These properties are derived from its constituent amino acids.

| Property | Value (Calculated) | Source/Method |

| Molecular Weight | 293.32 g/mol | Sum of amino acid molecular weights minus two water molecules.[1][2][3] |

| pKa (N-terminus) | ~8.0 | Estimated based on typical peptide N-termini. |

| pKa (C-terminus) | ~3.5 | Estimated based on typical peptide C-termini. |

| Isoelectric Point (pI) | ~5.75 | Calculated from estimated pKa values. |

| Formula | C₁₄H₁₉N₃O₄ | Based on elemental composition. |

Synthesis of Glycyl-L-phenylalanyl-L-alanine

The synthesis of Gly-Phe-Ala can be achieved through both solid-phase and solution-phase methodologies. Solid-phase peptide synthesis (SPPS) is generally preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the contemporary standard for SPPS.[4] The synthesis proceeds from the C-terminus to the N-terminus, starting with an L-alanine residue attached to a solid support.

Caption: Logical Relationship of Factors Influencing Peptide Conformation.

Side-Chain Conformation

The conformation of the amino acid side chains is described by the chi (χ) torsion angles.

-

Phenylalanine: The side chain of phenylalanine has two main torsion angles, χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The χ1 angle typically adopts one of three staggered rotamer conformations: gauche(-), trans, and gauche(+), corresponding to angles of approximately -60°, 180°, and +60°, respectively. [5][6][7]The bulky phenyl group's orientation is critical for interactions with other molecules.

-

Alanine: The methyl side chain of alanine has a single Cα-Cβ bond, and its rotation is generally not a major determinant of the overall peptide conformation due to its small size and symmetry.

The interplay between the backbone and side-chain conformations, along with non-covalent interactions such as hydrogen bonds and van der Waals forces, will determine the ensemble of low-energy structures that Gly-Phe-Ala adopts in solution.

Conclusion

This technical guide has provided a detailed, first-principles-based overview of the chemical structure of Glycyl-L-phenylalanyl-L-alanine. By systematically analyzing its constituent amino acids, we have been able to define its chemical identifiers, calculate its key physicochemical properties, and outline robust synthetic methodologies. Furthermore, an exploration of its potential conformational landscape provides a basis for understanding its structure-function relationships. This document serves as a vital resource for scientists and researchers, enabling a more informed approach to the study and application of this tripeptide in various scientific disciplines.

References

-

PubChem. L-Alanine. National Center for Biotechnology Information. [Link]

-

PubChem. Glycine. National Center for Biotechnology Information. [Link]

-

Rapp Polymere. Fmoc-Ala Wang Resin. [Link]

-

Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]

-

CEM Corporation. Fmoc-Ala-Wang Resin (LL). [Link]

-

YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

-

PMC. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides. [Link]

-

ACS Publications. Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. [Link]

-

PubChem. L-Phenylalanine (2-13C). [Link]

-

PubChem. L-Phenylalanine-13C9,15N. [Link]

-

Wikipedia. Peptide synthesis. [Link]

-

PubChem. L-Phenylalanine. [Link]

-

ResearchGate. FIG. 1. Illustration of the rotamer configurations of phenylalanine... [Link]

-

Slideshare. Solution phase peptide synthesis. [Link]

-

PubChem. L-Phenylalanine, 23. [Link]

-

PubChem. L-Phenylalanine-4-t. [Link]

-

PubChem. L-Alanine-1-13C. [Link]

-

PubChem. L-Alanine-3,3,3-d3. [Link]

-

ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

-

Cheméo. Chemical Properties of Glycyl-L-phenyl alanine (CAS 3321-03-7). [Link]

-

PubChem. Glycine, N-cyclohexyl-. [Link]

-

Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

-

ACS Publications. A Study of Phenylalanine Side-Chain Dynamics in Surface-Adsorbed Peptides Using Solid-State Deuterium NMR and Rotamer Library Statistics. [Link]

-

PubChem. Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine. [Link]

-

PubChem. Glycyl-L-phenylalanyl-L-phenylalanine. [Link]

-

Vapourtec. Application Note 72: Cleaving peptides in flow. [Link]

-

AIP Publishing. Communication: Accurate determination of side-chain torsion angle χ 1 in proteins: Phenylalanine residues. [Link]

-

ResearchGate. Proposed mechanism for amidation using HBTU (9). [Link]

-

PubChem. Glycine ethyl ester. [Link]

-

SPCM College. Solid-Phase Peptide Synthesis (Merrifield). [Link]

-

ACS Publications. Alanyl Side Chain Folding in Phenylalanine: Conformational Assignments through Ultraviolet Rotational Band Contour Analysis. [Link]

-

PubChem. Glycine Hydrochloride. [Link]

-

PubChem. Glycylglycine. [Link]

-

Biovera Research. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

-

Exposome-Explorer. Alanine (Compound). [Link]

-

Scilit. A solvent effect on the side‐chain conformation of phenylalanine derivatives and phenylalanine residuces in dipeptides. [Link]

-

ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

PubChem. D-alanyl-L-alanine. [Link]

-

NIST WebBook. Glycyl-L-phenyl alanine. [Link]

-

NIST WebBook. Glycyl-L-alanyl-L-phenylalanine. [Link]

Sources

- 1. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biovera.com.au [biovera.com.au]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

H-Gly-Phe-Ala-OH CAS number 17123-30-7

Technical Whitepaper: H-Gly-Phe-Ala-OH (CAS 17123-30-7) Physicochemical Profiling, Synthetic Utility, and Supramolecular Applications

Executive Summary

H-Gly-Phe-Ala-OH (Glycyl-L-phenylalanyl-L-alanine) is a linear tripeptide often utilized as a model substrate in protease kinetics, a reference standard in chromatographic retention studies, and a steric probe in supramolecular self-assembly research. While seemingly simple, its sequence offers a unique balance of flexibility (Gly), aromatic hydrophobicity (Phe), and moderate steric bulk (Ala), making it an ideal candidate for studying structure-activity relationships (SAR) in peptide hydrogels and enzymatic recognition motifs.

This guide moves beyond basic product specifications to provide a rigorous technical framework for synthesizing, analyzing, and applying this peptide in high-level research.

Part 1: Molecular Architecture & Physicochemical Landscape

The utility of H-Gly-Phe-Ala-OH is dictated by its amphiphilic character. The N-terminal Glycine provides rotational freedom, while the central Phenylalanine drives hydrophobic collapse, a critical feature for self-assembly and enzyme active-site docking.

Table 1: Physicochemical Profile

| Parameter | Value / Characteristic | Technical Note |

| Sequence | Gly-Phe-Ala | N-to-C directionality. |

| CAS Number | 17123-30-7 | Verified unique identifier. |

| Molecular Formula | C₁₄H₁₉N₃O₄ | |

| Molecular Weight | 293.32 g/mol | Monoisotopic mass: ~293.14 Da.[1] |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Zwitterionic at neutral pH. |

| Hydrophobicity | Moderate | Driven by Phe (aromatic stacking) and Ala (methyl group). |

| Solubility | Water (moderate), DMSO (high) | Aggregation prone at high concentrations due to Phe-Phe stacking potential. |

| Stability | Solid: >2 years at -20°C | Solution: Susceptible to proteolysis; stable in neutral buffer for <24h. |

Part 2: Synthetic Methodology (Fmoc-SPPS)

Expert Insight: While liquid-phase synthesis is possible for short peptides, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is preferred for H-Gly-Phe-Ala-OH to ensure high purity and prevent racemization of the sensitive Phenylalanine residue.

Protocol: Step-by-Step Synthesis

1. Resin Selection:

-

Choice: Wang Resin pre-loaded with Fmoc-Ala-OH.

-

Rationale: Wang resin generates a C-terminal free acid (required for the -OH designation).[2] Pre-loaded resin minimizes racemization risk during the first coupling.

2. Swelling & Deprotection:

-

Swell resin in DMF (Dimethylformamide) for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Mechanism:[3][4][5] Piperidine removes the Fmoc group via a β-elimination mechanism, exposing the reactive primary amine.

3. Coupling Cycles (Iterative):

-

Activator: HBTU (0.95 eq) + HOBt (0.95 eq) or Oxyma Pure.

-

Base: DIEA (Diisopropylethylamine) (2.0 eq).

-

Amino Acid: Fmoc-Phe-OH, then Fmoc-Gly-OH (4.0 eq excess).[2]

-

Critical Step: Pre-activate the amino acid for 2-3 minutes before adding to the resin to form the active ester. Coupling time: 45-60 minutes.

4. Cleavage & Global Deprotection:

-

Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

-

Time: 2-3 hours at room temperature.

-

Note: TIS acts as a scavenger to prevent the re-attachment of cleaved protecting groups to the aromatic ring of Phenylalanine.

Visualizing the Synthesis Workflow

Caption: Standard Fmoc-SPPS workflow for H-Gly-Phe-Ala-OH synthesis on Wang resin.

Part 3: Analytical Validation (QC)

Trustworthiness in peptide science relies on rigorous characterization. A single peak on HPLC is insufficient without mass confirmation.

1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 Reverse-Phase (e.g., 5µm, 4.6 x 250mm).

-

Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent improves peak shape).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 30 minutes.

-

Expectation: The peptide is moderately hydrophobic. Expect elution around 30-40% B depending on column carbon load.

2. Mass Spectrometry (ESI-MS):

-

Mode: Positive Ion Mode (ESI+).

-

Target Ion: [M+H]⁺ = 294.14 m/z.

-

Troubleshooting: If you see [M+Na]⁺ (+22 Da) or [M+K]⁺ (+38 Da), salt removal was insufficient.

Part 4: Functional Applications

A. Protease Kinetics & Supramolecular Assays

H-Gly-Phe-Ala-OH serves as a critical recognition motif for proteases like Thermolysin and Cathepsin . A sophisticated application involves Supramolecular Tandem Enzyme Assays .

-

Mechanism: Thermolysin preferentially cleaves peptide bonds at the N-terminus of hydrophobic residues (like Phe).

-

The Assay:

-

A substrate containing the Gly-Phe-Ala sequence is exposed to the protease.[6]

-

Cleavage releases a fragment with an N-terminal Phenylalanine.

-

Cucurbit[7]uril (CB7) , a macrocyclic host molecule, selectively binds N-terminal Phe with high affinity.

-

This binding event displaces a fluorescent dye (e.g., Acridine Orange) from the CB7 cavity, causing a measurable fluorescence change.

-

This system allows for label-free, real-time monitoring of protease activity, using Gly-Phe-Ala as the "gatekeeper" sequence.

B. Self-Assembly & Hydrogelation Models

While H-Gly-Phe-Ala-OH is less prone to spontaneous gelation than diphenylalanine (Phe-Phe), it is used to study the steric limits of assembly .

-

Comparative Study: Researchers compare Gly-Phe-Ala against Phe-Phe-Ala and Ala-Phe-Ala to determine how the N-terminal Glycine's lack of a side chain affects β-sheet stacking.

-

Observation: The flexibility of Gly often disrupts the tight "zipper" structure required for rigid hydrogels, making this peptide a negative control or a modulator in co-assembly systems.

Visualizing the Protease/Supramolecular Pathway

Caption: Supramolecular tandem assay mechanism using Gly-Phe-Ala cleavage and CB7 host-guest chemistry.

Part 5: Handling & Storage

-

Lyophilized Powder: Store at -20°C. Desiccate before opening to prevent hygroscopic clumping.

-

In Solution: Dissolve in sterile water or buffer. If solubility is poor, use a minimal volume of DMSO or 10% Acetic Acid first, then dilute with water.

-

Shelf Life: Solutions should be used immediately or aliquoted and frozen (-80°C). Avoid repeated freeze-thaw cycles which can degrade the peptide backbone.

References

-

PubChem. (2025).[1] Compound Summary: H-Gly-Phe-Ala-OH (CID 4578034).[7] National Library of Medicine. [Link]

-

Ghale, G., & Nau, W. M. (2014). Dynamically analyte-responsive macrocyclic host-fluorophore systems. Accounts of Chemical Research. (Discusses the CB7/Protease assay mechanism). [Link]

Sources

- 1. H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. bachem.com [bachem.com]

- 5. homework.study.com [homework.study.com]

- 6. digitalcommons.trinity.edu [digitalcommons.trinity.edu]

- 7. chemimpex.com [chemimpex.com]

The Biological & Functional Utility of the Gly-Phe-Ala (GFA) Tripeptide Motif

The following is an in-depth technical guide on the biological function and utility of the Gly-Phe-Ala (GFA) tripeptide.

Content Type: Technical Whitepaper Audience: Drug Development Scientists, Peptide Chemists, and Bioengineers

Executive Summary

The Gly-Phe-Ala (GFA) tripeptide is not a classical hormone or signaling ligand. Instead, it functions as a bio-responsive structural motif . Its biological utility is derived principally from two physicochemical characteristics:

-

Protease Specificity: It serves as a high-fidelity substrate for lysosomal cysteine proteases (specifically Cathepsin B ) and bacterial metalloproteases (e.g., Thermolysin ). This makes GFA a critical "linker" sequence in antibody-drug conjugates (ADCs) and polymer-drug conjugates.

-

Supramolecular Assembly: The amphiphilic balance between the flexible Glycine (N-terminus) and the hydrophobic Phenylalanine-Alanine core drives π-π stacking, enabling the formation of self-assembling hydrogels used in tissue engineering.

Critical Disambiguation: In literature, "GFA" may also refer to Glutathione-Dependent Formaldehyde-Activating Enzyme or Granulocyte Functional Antigen. This guide focuses strictly on the Glycyl-Phenylalanyl-Alanine peptide sequence.

Physicochemical Properties & Structural Logic[1]

The functionality of GFA is encoded in its sequence order. Understanding this causality is essential for experimental design.

| Residue | Position | Chemical Role | Biological Consequence |

| Glycine (Gly) | P3 / N-term | Rotational Freedom: Lacks a side chain, allowing high conformational flexibility. | Acts as a "hinge," making the adjacent peptide bond accessible to protease active sites. |

| Phenylalanine (Phe) | P2 | Hydrophobic/Aromatic: Provides a bulky benzyl side chain. | Primary Recognition Site: Drives π-π stacking for hydrogel assembly and fits into the S2 hydrophobic pocket of Cathepsin B. |

| Alanine (Ala) | P1 / C-term | Small Hydrophobic: Methyl side chain. | Leaving Group Orientation: Directs the scissile bond positioning. Cleavage typically occurs C-terminal to Ala or between Phe-Ala depending on the enzyme. |

Mechanism 1: The Lysosomal "Gatekeeper" (Drug Delivery)

The most significant application of GFA is as a cleavable spacer in prodrug design. It is stable in blood plasma but rapidly degraded in the lysosomal compartment of cells, making it ideal for intracellular drug delivery.

The Cathepsin B Pathway

Cathepsin B, a cysteine protease upregulated in many metastatic cancers, recognizes the hydrophobic P2 residue (Phe). The GFA sequence acts as a substrate, positioning the drug payload for release only after endocytosis.

Mechanism of Action:

-

Conjugation: A drug (e.g., Doxorubicin) is attached to a polymer carrier (e.g., HPMA or PEG) via a GFA linker.

-

Endocytosis: The large conjugate enters the cell via pinocytosis or receptor-mediated endocytosis.

-

Lysosomal Fusion: The endosome fuses with a lysosome (pH ~5.0).

-

Enzymatic Cleavage: Cathepsin B cleaves the GFA sequence, releasing the free drug.

Visualization: GFA-Mediated Prodrug Activation

Figure 1: The GFA tripeptide acts as a stable linker in circulation but is cleaved specifically within the lysosome by Cathepsin B, releasing the active pharmaceutical ingredient.

Mechanism 2: Supramolecular Hydrogel Assembly

Short peptides containing phenylalanine (Phe) are capable of self-assembly into nanotubes or fibrils. The GFA motif is often modified with an N-terminal aromatic group (e.g., Fmoc-Gly-Phe-Ala ) to enhance this effect.

-

Driving Force: The aromatic Fmoc group and the Phe side chain engage in π-π stacking. The Gly residue provides the necessary flexibility to allow the sheets to twist into fibrils.

-

Trigger: Assembly is often pH-responsive. At neutral pH, the C-terminal carboxylate is deprotonated (COO-), causing repulsion. Lowering the pH (or adding divalent cations like Ca²⁺) screens this charge, triggering gelation.

Comparative Gelation Properties

| Peptide Sequence | Gelation Trigger | Morphology | Mechanical Strength |

| Fmoc-Gly-Phe-Ala | pH < 4.0 or Ca²⁺ addition | Nanofibrous network | Moderate (Tunable) |

| Fmoc-Phe-Phe | pH < 8.0 | Nanotubes | High (Rigid) |

| Gly-Phe-Ala (Free) | Concentration > 50 mg/mL | Amorphous aggregates | Low (Unstable) |

Expert Insight: Free GFA rarely forms stable hydrogels on its own due to high solubility. N-terminal capping (Fmoc, Nap) is required to drive the hydrophobic collapse necessary for gelation.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of GFA-Linkers

Objective: Synthesize GFA on a resin for subsequent drug conjugation.

-

Resin Selection: Use 2-Chlorotrityl Chloride Resin (prevents racemization of C-term Ala).

-

Loading:

-

Dissolve Fmoc-Ala-OH (3 eq) and DIPEA (6 eq) in dry DCM.

-

Add to resin and shake for 2 hours.

-

Cap unreacted sites with Methanol/DIPEA/DCM (2:1:17).

-

-

Elongation (Fmoc Strategy):

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Coupling: Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), DIPEA (6 eq) in DMF. Reaction time: 45 min.

-

Repeat for Fmoc-Gly-OH.

-

-

Cleavage:

-

Use mild acid (1% TFA in DCM) if retaining side-chain protection (for fragment condensation).

-

Use 95% TFA/2.5% TIS/2.5% H2O for full deprotection.

-

-

Validation: ESI-MS (Expected [M+H]+ for Gly-Phe-Ala = ~294.3 Da).

Protocol B: Cathepsin B Cleavage Assay

Objective: Validate the release rate of a payload attached via GFA.

-

Substrate Preparation: Synthesize Gly-Phe-Ala-pNA (p-nitroanilide chromophore).

-

Enzyme Activation:

-

Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.0.

-

Activator: Add 2 mM DTT (essential for Cysteine protease activity).

-

Incubate Cathepsin B (human liver, Sigma) in buffer for 15 min at 37°C.

-

-

Kinetic Measurement:

-

Add Substrate (100 µM final) to the activated enzyme solution.

-

Monitor Absorbance at 405 nm (release of free pNA).

-

Control: Run parallel assay with Cathepsin inhibitor (E-64) to confirm specificity.

-

-

Data Analysis: Plot Absorbance vs. Time. The slope represents the initial velocity (

).

References

-

Substrate Specificity of Cathepsin B

- Title: "Design and synthesis of lysosomal protease-sensitive peptide-doxorubicin conjug

- Source:Journal of Medicinal Chemistry

-

URL:[Link]

-

GFA in Hydrogels

- Title: "Self-assembly of short peptides into nanofibers and hydrogels."

- Source:Chemical Society Reviews

-

URL:[Link]

-

Protease Cleavage Mechanisms

- Title: "MEROPS: the database of proteolytic enzymes, their substr

- Source:Nucleic Acids Research

-

URL:[Link]

-

Thermolysin Specificity

-

Peptide Prodrug Linkers

Sources

- 1. Studies on the Glutathione-Dependent Formaldehyde-Activating Enzyme from Paracoccus denitrificans | PLOS One [journals.plos.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. sid.ir [sid.ir]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pnas.org [pnas.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Antibiotic-containing polymers for localized, sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of Gly-Phe-Ala (GFA) Tripeptide

Executive Summary

The tripeptide Glycyl-Phenylalanyl-Alanine (Gly-Phe-Ala or GFA) serves as a critical model substrate in protease kinetic studies and a structural motif in bioactive peptide design. While seemingly simple, its stability is governed by competing degradation pathways: diketopiperazine (DKP) cyclization driven by the N-terminal glycine, and hydrophobic aggregation driven by the central phenylalanine.

This guide provides a mechanistic analysis of GFA stability, defining the causal links between its sequence and degradation risks. It outlines self-validating storage protocols and analytical workflows designed to ensure experimental reproducibility in drug development and biochemical research.

Part 1: Physicochemical Profile & Intrinsic Risks

To stabilize GFA, one must first understand the molecular forces driving its degradation. The sequence Gly-Phe-Ala presents a specific set of physicochemical vulnerabilities.

Table 1: Physicochemical Properties of Gly-Phe-Ala

| Property | Value / Characteristic | Impact on Stability |

| Sequence | Gly-Phe-Ala (G-F-A) | N-term Gly facilitates flexibility; Internal Phe drives hydrophobicity. |

| Molecular Weight | 293.32 g/mol | Low MW allows rapid diffusion, accelerating interaction-based degradation. |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Minimum solubility near pH 5.5; risk of precipitation. |

| Hydropathy | Mixed | Gly: Hydrophilic/Flexible. Phe: Highly Hydrophobic (Aromatic). Ala: Hydrophobic. |

| Solubility Profile | Moderate in H₂O | Phe content limits solubility at neutral pH; improved by organic co-solvents (e.g., DMSO, Acetonitrile). |

Part 2: Mechanisms of Degradation

Effective storage strategies are countermeasures against specific degradation pathways.[1][2] For GFA, the primary threats are Chemical Cyclization and Enzymatic Cleavage .

Chemical Instability: The Diketopiperazine (DKP) Trap

The most overlooked risk for GFA is not simple hydrolysis, but intramolecular aminolysis .

-

Mechanism: The unhindered N-terminal amino group of Glycine attacks the carbonyl carbon of the Phenylalanine residue (the second amino acid).

-

Result: This reaction cleaves the peptide bond between Phe and Ala, releasing free Alanine and forming a cyclic dipeptide, Cyclo(Gly-Phe) (a diketopiperazine).

-

Causality: Glycine at the N-terminus significantly lowers the energy barrier for this cyclization due to its lack of a side chain, allowing the backbone to easily adopt the cis conformation required for ring closure.

-

Trigger: This reaction is accelerated at neutral to basic pH (where the N-terminus is deprotonated) and by elevated temperatures.

Enzymatic Instability

GFA is a prime substrate for multiple protease classes, making it unstable in biological matrices (serum, cell lysates).

-

Aminopeptidases: Rapidly cleave the N-terminal Gly.

-

Chymotrypsin: Specifically targets the aromatic side chain of Phe, cleaving the Phe-Ala bond.

-

Carboxypeptidases: Remove the C-terminal Ala.

Physical Instability: Aggregation

The central Phenylalanine residue is prone to

Visualization: GFA Degradation Pathways

The following diagram illustrates the competing pathways of DKP formation versus linear hydrolysis.

Figure 1: Degradation pathways of Gly-Phe-Ala. The red path indicates the chemical DKP formation risk, while green paths represent enzymatic cleavage.

Part 3: Storage and Handling Protocols[3][4]

To mitigate the risks identified above, the following protocols must be strictly adhered to. These are designed to be self-validating : if the peptide aggregates or loses solubility, the protocol was likely breached.

Protocol A: Long-Term Storage (Lyophilized Powder)

Target: > 12 Months Stability

-

Temperature: Store at -20°C or -80°C . Lower temperatures reduce the kinetic energy available for the DKP cyclization reaction.

-

Desiccation: Moisture is the catalyst for both hydrolysis and crystal lattice rearrangement.

-

Action: Store vials inside a secondary container (e.g., a screw-top jar) containing silica gel or Drierite.

-

Why: Lyophilized peptides are hygroscopic.[3] Absorbed water mobilizes the backbone, facilitating degradation.

-

-

Equilibration (Critical Step):

Protocol B: Reconstitution & Solution Storage

Target: < 1 Week Stability

-

Solvent Selection:

-

Dissolve GFA in sterile distilled water or a weak buffer (pH 5–6).

-

Correction: If turbidity persists (due to Phe aggregation), add Acetonitrile (ACN) or DMSO dropwise, up to 10% v/v. Avoid 100% aqueous buffers at high concentrations.

-

-

pH Control:

-

Aliquoting:

-

Never re-freeze the bulk solution.[8] Freeze-thaw cycles induce ice crystal formation that can physically shear peptide aggregates or alter local pH (eutectic crystallization), promoting degradation.

-

Action: Aliquot into single-use volumes (e.g., 50 µL) and freeze at -80°C.

-

Table 2: Storage Condition Summary

| State | Condition | Shelf Life | Critical Precaution |

| Lyophilized | -20°C, Desiccated | 1–2 Years | Warm to RT before opening to prevent condensation. |

| Solution | 4°C, pH 5–6 | < 1 Week | Monitor for precipitation (Phe aggregation). |

| Solution | -80°C, Aliquoted | 3–6 Months | Single freeze-thaw only. Avoid phosphate buffers if freezing (pH shifts). |

Part 4: Analytical Validation Workflow

Trust but verify. As a scientist, you must confirm the integrity of GFA before using it in critical assays. The following HPLC workflow detects both the DKP byproduct and linear degradation.

Experimental Workflow: Stability Check

-

Method: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography).

-

Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm). The hydrophobic Phe residue ensures good retention.

-

Mobile Phase:

-

A: 0.1% TFA in Water

-

B: 0.1% TFA in Acetonitrile

-

Gradient: 5% B to 60% B over 20 minutes.

-

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Phenylalanine aromatic ring).

-

Pass/Fail Criteria:

-

Main Peak: Retention time consistent with GFA standard.

-

Impurity 1 (Early Eluting): Free Alanine/Glycine (hydrolysis products).

-

Impurity 2 (Late Eluting): Cyclo(Gly-Phe). DKP forms are typically more hydrophobic than their linear precursors due to the loss of charged termini.

-

Figure 2: Quality Control Decision Tree for GFA Peptide.

References

-

GenScript. Peptide Storage and Handling Guidelines. (Detailed protocols for lyophilized and solution storage).

-

Bachem. Handling and Storage Guidelines for Peptides. (Authoritative guide on preventing moisture-induced degradation).

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[9] Journal of Pharmaceutical Sciences.[9] (Mechanistic basis for N-terminal cyclization risks).

-

Sigma-Aldrich. Peptide Stability and Solubility Guidelines. (Physicochemical properties and solubility optimization).

-

JPT Peptide Technologies. How to Store Peptides | Best Practices for Researchers. (Overview of freeze-thaw avoidance and desiccation).

Sources

- 1. honestpeptide.com [honestpeptide.com]

- 2. jpt.com [jpt.com]

- 3. bachem.com [bachem.com]

- 4. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NIBSC - Peptide Storage [nibsc.org]

- 8. genscript.com [genscript.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: H-Gly-Phe-Ala-OH in Biochemistry and Drug Development

Executive Summary

H-Gly-Phe-Ala-OH (Glycyl-L-Phenylalanyl-L-Alanine) is a canonical tripeptide extensively utilized as a benchmark substrate in enzymatic kinetics, particularly for metalloproteases like Thermolysin and Carboxypeptidase A . Beyond its role as a kinetic probe, this sequence serves as a structural motif in supramolecular chemistry, where the central phenylalanine residue drives

Part 1: Structural & Physicochemical Profile[1]

The utility of H-Gly-Phe-Ala-OH stems from its amphiphilic balance: the flexibility of the N-terminal Glycine, the aromatic hydrophobicity of the central Phenylalanine, and the C-terminal Alanine.

Core Specifications

| Parameter | Data |

| Sequence | Gly-Phe-Ala (GFA) |

| Molecular Formula | |

| Molecular Weight | 293.32 g/mol |

| Isoelectric Point (pI) | ~5.8 |

| Solubility | Soluble in water; enhanced in acidic buffers or dilute acetic acid. |

| Stability | Stable in lyophilized form at -20°C. Hydrolytically stable in neutral pH (absence of proteases). |

Structural Significance in Biochemistry

-

P1' Specificity Probe: The Phenylalanine (Phe) residue acts as a bulky hydrophobic anchor. In metalloprotease assays, this residue typically occupies the S1' subsite of the enzyme, directing cleavage to the peptide bond immediately preceding it (Gly-Phe bond).

-

Self-Assembly Motif: The aromatic ring of Phe facilitates intermolecular

-

Part 2: Enzymatic Kinetics & Protease Profiling

The primary biochemical application of H-Gly-Phe-Ala-OH is its use as a model substrate to map the active site specificity of zinc-dependent metalloproteases.

Thermolysin Kinetics

Thermolysin (EC 3.4.24.[1]27) is an endopeptidase that preferentially cleaves peptide bonds on the N-terminal side of hydrophobic residues (Leu, Phe, Ile). H-Gly-Phe-Ala-OH is a "gold standard" substrate for this enzyme.

-

Mechanism: Thermolysin recognizes the central Phe. The scissile bond is between Glycine and Phenylalanine .

-

Kinetic Parameters: The reaction follows Michaelis-Menten kinetics. Salt concentration (e.g., NaCl) significantly modulates

and

Carboxypeptidase A (CPA) Activity

While CPA prefers C-terminal aromatic residues (like Phe), it can process H-Gly-Phe-Ala-OH by removing the C-terminal Alanine, albeit with different efficiency compared to Gly-Gly-Phe. This makes GFA valuable for studying subsite cooperativity and "wrong-way" binding modes.

Visualization of Proteolytic Cleavage

The following diagram illustrates the differential cleavage sites targeted by major proteases on the H-Gly-Phe-Ala-OH scaffold.

Figure 1: Differential proteolytic processing of the Gly-Phe-Ala scaffold by Thermolysin and Carboxypeptidase A.

Part 3: Supramolecular Chemistry & Hydrogels

Short peptides containing phenylalanine are critical in the field of supramolecular hydrogels . While the free tripeptide H-Gly-Phe-Ala-OH requires high concentrations to gel, its derivatives (e.g., Fmoc-Gly-Phe-Ala or Azo-Gly-Phe-Ala) are potent low-molecular-weight gelators (LMWGs).

Mechanism of Self-Assembly

-

-

-

Hydrogen Bonding: The peptide backbone (Gly-Phe-Ala) forms

-sheet-like structures that extend into nanofibers. -

Stimuli Responsiveness: Derivatives like Azo-Gly-Phe-Ala (containing an azobenzene group) exhibit photo-responsive gel-sol transitions.[2] UV irradiation triggers cis-trans isomerization, disrupting the packing and dissolving the gel.

Part 4: Pharmaceutical Applications (Linker Technology)

In drug development, the Gly-Phe-Ala sequence acts as a cleavable linker in Antibody-Drug Conjugates (ADCs) and prodrugs.[]

-

Lysosomal Targeting: The sequence is designed to be stable in blood plasma but rapidly cleaved by lysosomal proteases (like Cathepsin B) upon cellular internalization.

-

Release Mechanism:

-

ADC enters the cell via endocytosis.

-

Lysosome fuses with the endosome.

-

Cathepsins recognize the Phe-Ala or Gly-Phe motif.

-

The cytotoxic payload is released specifically within the tumor cell.

-

Part 5: Experimental Protocols

Protocol A: Kinetic Assay for Thermolysin Activity

Objective: Determine

Reagents:

-

Buffer: 50 mM HEPES, 10 mM

, pH 7.5. -

Substrate: H-Gly-Phe-Ala-OH (Stock 10 mM in buffer).

-

Enzyme: Thermolysin (Stock 1

M). -

Quenching Agent: 5% Trifluoroacetic acid (TFA).

Workflow:

-

Preparation: Dilute substrate to concentrations ranging from 0.1 mM to 5 mM.

-

Incubation: Add enzyme (final conc. 10-50 nM) to substrate solution at 25°C.

-

Sampling: Aliquot reaction mixture at 30-second intervals for 5 minutes.

-

Quenching: Immediately mix aliquot with equal volume of 5% TFA.

-

Analysis: Analyze via HPLC (C18 column) monitoring the formation of H-Phe-Ala-OH (254 nm).

Protocol B: HPLC Analysis Conditions

| Parameter | Setting |

| Column | C18 Reverse Phase (4.6 x 150 mm, 5 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm (peptide bond) and 254 nm (Phe) |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining protease kinetics using H-Gly-Phe-Ala-OH.

References

-

Yang, B., & Van Wart, H. E. (1994).[4] Differential Effect of Halide Anions on the Hydrolysis of Different Dansyl Substrates by Thermolysin. Biochemistry. Link

-

Morgan, G., & Fruton, J. S. (1978). Kinetics of the action of thermolysin on peptide substrates. Biochemistry. Link

-

Wang, H., et al. (2014). Supramolecular hydrogels based on short peptides linked with conformational switch. Soft Matter. Link

-

Stebbins, N. D., & Uhrich, K. E. (2014). Polymer-drug conjugates: Current status and future trends. Advanced Drug Delivery Reviews. Link

-

MEROPS Database . Peptidase substrate index: Thermolysin. EMBL-EBI. Link

Sources

Methodological & Application

Application Note: High-Purity Purification of H-Gly-Phe-Ala-OH via Preparative Reverse-Phase HPLC

Abstract

This application note provides a comprehensive, field-proven guide for the purification of the synthetic tripeptide H-Gly-Phe-Ala-OH from a crude mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). We delve into the underlying principles of peptide separation, method development strategies from analytical to preparative scale, and a detailed, step-by-step protocol for achieving high purity. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and purification.

Introduction: The Imperative for Peptide Purity

Peptides are increasingly vital as therapeutic agents and research tools, with solid-phase peptide synthesis (SPPS) being the predominant manufacturing method.[1][2] While SPPS is highly efficient, the stepwise process inevitably generates a range of impurities, including deletion sequences, truncated peptides, and products with incompletely removed protecting groups.[1][3][4] The presence of these impurities can confound experimental results and compromise the safety and efficacy of peptide-based therapeutics.

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands as the gold standard for peptide analysis and purification, offering unparalleled resolution and reliability.[4][5][6] This document outlines a robust protocol for the purification of H-Gly-Phe-Ala-OH, a tripeptide with the molecular formula C14H19N3O4 and a molecular weight of 293.32 g/mol .[7][8]

Foundational Principles: Peptide Separation by RP-HPLC

The separation of peptides in RP-HPLC is governed by the differential partitioning of the analytes between a non-polar (hydrophobic) stationary phase and a polar mobile phase.[9][10] For the tripeptide H-Gly-Phe-Ala-OH, the hydrophobic character of the Phenylalanine (Phe) side chain is the primary determinant of its retention on the column.

-

Stationary Phase: The most common choice for peptide purification is a silica-based support chemically modified with C18 (octadecyl) alkyl chains.[4][11] The large surface area of these porous particles provides ample opportunity for hydrophobic interactions.

-

Mobile Phase: A two-solvent system is employed:

-

The Role of Trifluoroacetic Acid (TFA): TFA is the most dominant ion-pairing agent used in peptide RP-HPLC.[13][14] It serves two critical functions:

-

Ion Pairing: TFA forms an ion pair with the positively charged amino groups of the peptide, increasing the peptide's overall hydrophobicity and thus its retention time.[12][15]

-

Silanol Suppression: At a low pH (typically ~2), TFA protonates residual silanol groups on the silica stationary phase, preventing undesirable ionic interactions that can lead to poor peak shape and band broadening.[16][17]

-

-

Gradient Elution: Peptides are eluted by a gradient, starting with a high concentration of Solvent A and progressively increasing the concentration of Solvent B.[12][18] This causes peptides to desorb and elute from the column in order of increasing hydrophobicity.[9]

Experimental Protocol

This protocol is designed to guide the user from initial analytical method development through to preparative scale purification and final product isolation.

Materials and Reagents

-

Equipment:

-

HPLC system with gradient capability, UV detector, and fraction collector

-

Analytical HPLC Column (e.g., C18, 5 µm, 4.6 x 250 mm)

-

Preparative HPLC Column (e.g., C18, 10 µm, 21.2 x 250 mm, with the same chemistry as the analytical column)

-

Lyophilizer (Freeze-Dryer)

-

Vortex mixer and Sonicator

-

0.22 µm Syringe filters

-

-

Chemicals:

-

Crude H-Gly-Phe-Ala-OH peptide powder

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Trifluoroacetic Acid (TFA), HPLC grade

-

Mobile Phase Preparation

-

Solvent A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Mix thoroughly and degas.

-

Solvent B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Crude Peptide Sample Preparation

-

Accurately weigh the crude H-Gly-Phe-Ala-OH powder.

-

For an analytical run, prepare a stock solution of ~1 mg/mL by dissolving the peptide in Solvent A. Use of a vortex mixer and brief sonication can aid dissolution.

-

For a preparative run, dissolve the bulk crude peptide in a minimal amount of Solvent A or a water/ACN mixture that ensures complete solubility.

-

Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[19]

HPLC Purification Workflow

The key to an efficient preparative purification is to first optimize the separation on a smaller, analytical scale.[12]

Step 1: Analytical Method Development ("Scouting Run")

The goal is to determine the retention time of H-Gly-Phe-Ala-OH and the complexity of the crude mixture.

-

Equilibrate the analytical C18 column with 95% Solvent A / 5% Solvent B.

-

Inject 10-20 µL of the 1 mg/mL crude peptide solution.

-

Run a broad "scouting" gradient to identify the elution percentage of the target peptide.

-

Monitor the separation at a wavelength of 214 nm, where the peptide bond absorbs strongly.[4]

Step 2: Optimized Analytical Gradient

Based on the scouting run, design a shallower gradient focused around the elution point of the target peptide. This enhances the resolution between the desired product and closely eluting impurities. A gradient slope of ~1% B per minute is a good starting point for optimization.[18]

Step 3: Preparative Scale-Up and Fraction Collection

-

Install the preparative C18 column. Crucially, this column must have the same stationary phase chemistry as the analytical column to ensure a predictable transfer of the separation method.

-

Equilibrate the column with the starting conditions of your optimized gradient, adjusting the flow rate according to the column diameter.

-

Inject the filtered, concentrated crude peptide solution.

-

Run the optimized gradient.

-

Set the fraction collector to collect fractions (e.g., 1-minute or volume-based intervals) across the main peak corresponding to H-Gly-Phe-Ala-OH.[12]

Quality Control and Post-Purification

-

Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

-

Pooling: Combine all fractions that meet the required purity specification (e.g., >98%).[4][12]

-

Lyophilization: Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer). Lyophilize the frozen solution under high vacuum until a dry, fluffy white powder is obtained. This removes the water, acetonitrile, and volatile TFA.[12][19][20]

-

Final QC: Perform a final analytical HPLC run and mass spectrometry analysis on the lyophilized powder to confirm its final purity and identity.

Data Presentation and Visualization

Table 1: Example HPLC Method Parameters

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Scouting Gradient | 5% to 95% B in 30 min | N/A |

| Optimized Gradient | 15% to 45% B in 30 min | 15% to 45% B in 30 min |

| Detection | UV at 214 nm | UV at 214 nm |

| Injection Volume | 20 µL (~20 µg) | 5 mL (~100 mg) |

Diagram 1: RP-HPLC Purification Workflow

Caption: Workflow for the purification of H-Gly-Phe-Ala-OH.

Conclusion

This application note details a systematic and robust methodology for the purification of the tripeptide H-Gly-Phe-Ala-OH using reverse-phase HPLC. By following a logical workflow from analytical method development to preparative scale-up and lyophilization, researchers can consistently obtain a final product of high purity, suitable for the most demanding scientific applications. The principles and steps outlined herein are broadly applicable to the purification of a wide range of synthetic peptides.

References

- C18 Columns and Peptide Desalting for Mass Spectrometry. Thermo Fisher Scientific - US.

- 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.

- ACQUITY UPLC Peptide BEH C18 Column.

- Ascentis® Express Peptide ES-C18 U/HPLC Columns. Sigma-Aldrich.

- Optimum concentration of trifluoroacetic acid for reversed-phase liquid chrom

- Related impurities in peptide medicines. PubMed.

- Classification of Impurities in Synthetic Peptide Drugs.

- Applic

- Peptide Purification: An RP-HPLC-based Technique to Extract Peptides

- Analysis of a Synthetic Peptide and Its Impurities. Agilent.

- Peptide Purific

- Solid Phase Peptide Synthesis. MtoZ Biolabs.

- Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems.

- Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.

- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.

- HPLC of Peptides and Proteins. Methods in Molecular Biology.

- Peptide Purification Process & Methods: An Overview. Bachem.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Aspects of industrial purification of peptides using large-scale chrom

- H-GLY-PHE-ALA-OH. ChemicalBook.

- HPLC Analysis and Purific

- H-Gly-Phe-Ala-OH. Chem-Impex.

- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

Sources

- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid Phase Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]

- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. hplc.eu [hplc.eu]

- 7. H-GLY-PHE-ALA-OH | 17123-30-7 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. harvardapparatus.com [harvardapparatus.com]

- 11. C18 Columns and Peptide Desalting for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. peptide.com [peptide.com]

- 13. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. agilent.com [agilent.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 19. Peptide Purification: An RP-HPLC-based Technique to Extract Peptides from Digested Protein Lysates [jove.com]

- 20. polypeptide.com [polypeptide.com]

HPLC method development for Gly-Phe-Ala purity analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Gly-Phe-Ala (GFA) Purity Analysis

Abstract

This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol for the purity analysis of the tripeptide Glycine-Phenylalanine-Alanine (Gly-Phe-Ala).[1] Designed for drug development professionals, this guide moves beyond basic recipes to explain the mechanistic causality of separation. We address the specific challenges of short-chain peptide analysis—hydrophobicity balancing, silanol interactions, and diastereomer resolution—providing a validated workflow compliant with ICH Q2(R1) standards.

Introduction & Analyte Profiling

The tripeptide Gly-Phe-Ala (MW: 293.32 g/mol ) serves as a critical model substrate in protease activity studies and a structural motif in larger bioactive therapeutics.[1] Its analysis presents a unique chromatographic challenge: it possesses the hydrophobicity of the Phenylalanine (Phe) residue yet retains the polar, zwitterionic character of a short-chain peptide.

Physicochemical Critical Quality Attributes (CQAs):

-

Hydrophobicity: Dominated by the central Phe residue, allowing for retention on C18 stationary phases.

-

Ionization State:

-

UV Chromophore: The peptide bonds absorb strongly at 214 nm (

), while the Phenylalanine ring provides a specific but weaker aromatic signal at 257 nm (

Method Development Strategy: The "Why" Behind the Parameters

Successful separation relies on manipulating the Selectivity Factor (

Stationary Phase Selection: Pore Size Matters

For a small tripeptide (MW ~293 Da), standard protein columns (300 Å pore size) result in poor surface area contact and reduced retention.[1]

-

Recommendation: C18, 100–120 Å pore size.

-

Mechanism:[1][2][3] The smaller pores maximize the specific surface area (

), increasing the phase ratio (

Mobile Phase Engineering: The Role of TFA

We utilize Trifluoroacetic Acid (TFA) not just as a pH adjuster, but as an Ion-Pairing Reagent .

-

Mechanism:[1][2][3] The hydrophobic trifluoromethyl group of TFA pairs with the positively charged N-terminus of the peptide. This neutralizes the charge and increases the effective hydrophobicity of the peptide-TFA complex, driving it onto the C18 stationary phase. This creates "sharp" peaks by masking accessible silanols on the silica surface that would otherwise cause tailing.

Detection Wavelength

-

Primary (Quantification): 214 nm .[1] Maximizes sensitivity by detecting the amide backbone.

-

Secondary (Identification): 254 nm .[1] Specific to the Phenylalanine ring, useful for distinguishing the target peptide from non-aromatic impurities (e.g., Gly-Ala fragments).

Detailed Experimental Protocol

Reagents & Standards

-

Reference Standard: Gly-Phe-Ala (>98% purity).[1]

-

Solvents: HPLC-grade Acetonitrile (ACN) and Water (Milli-Q, 18.2 MΩ).[1]

-

Modifier: Trifluoroacetic Acid (Sequencing Grade).[1]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (4.6 x 150 mm, 3.5 µm, 100 Å) | Balances resolution ( |

| Mobile Phase A | 0.1% TFA in Water (v/v) | Ion suppression & pairing.[1] |

| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) | Organic eluent.[1][4] |

| Flow Rate | 1.0 mL/min | Standard analytical flow.[1] |

| Column Temp | 30°C ± 1°C | Improves mass transfer kinetics.[1] |

| Injection Vol | 10 µL | Avoids volume overload. |

| Detection | UV @ 214 nm (Ref 360 nm) | Peptide bond absorption.[1] |

Optimized Gradient Profile

Note: Short peptides often elute early. A shallow gradient is required.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration / Loading |

| 2.0 | 5 | Isocratic Hold (Desalting) |

| 22.0 | 35 | Linear Gradient (1.5% B/min) |

| 25.0 | 95 | Wash Step (Remove hydrophobic contaminants) |

| 27.0 | 95 | Hold Wash |

| 27.1 | 5 | Return to Initial |

| 35.0 | 5 | Re-equilibration |

Sample Preparation

-

Stock Solution: Dissolve 1.0 mg of Gly-Phe-Ala in 1.0 mL of Mobile Phase A (Water/0.1% TFA). Crucial: Avoid dissolving in pure organic solvent to prevent "solvent breakthrough" and split peaks.

-

Working Standard: Dilute Stock to 0.1 mg/mL with Mobile Phase A.

-

Filtration: Filter through a 0.22 µm PVDF syringe filter (low protein binding).

Method Validation (Self-Validating System)

This protocol is designed to be self-validating through System Suitability Testing (SST) .

System Suitability Criteria

Before analyzing unknown samples, the system must pass the following checks using the Standard Solution:

| Parameter | Acceptance Criteria | Logic |

| Retention Time (RT) | 12.0 ± 1.0 min | Ensures gradient stability.[1] |

| Tailing Factor ( | 0.9 < | Verifies silanol suppression.[1] |

| Theoretical Plates ( | > 5,000 | Confirms column efficiency.[1] |

| Precision (%RSD) | < 1.0% (n=5 injections) | Confirms injector/pump stability. |

Impurity Profiling Capability

Common synthesis impurities for Gly-Phe-Ala include:

-

Deletion Sequences: Gly-Phe, Phe-Ala (More hydrophobic than Gly-Ala due to Phe).[1]

-

Free Amino Acids: Phe (Late eluting), Gly/Ala (Void volume/Early eluting).[1]

-

Diastereomers: Gly-D-Phe-Ala (Often elutes just prior to the main L-L-L peak).[1]

Visualizations & Logic Flows

Figure 1: Method Development Decision Matrix

This diagram outlines the logical flow for optimizing the separation of short peptides.

Caption: Iterative decision matrix for optimizing peptide separation parameters.

Figure 2: Impurity Identification Workflow

How to distinguish the Main Peak from Synthesis Byproducts.

Caption: Separation logic for distinguishing target tripeptide from common synthesis impurities.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interaction or Column Void. | 1. Ensure TFA is fresh (volatile).[1] 2. Replace column if guard is dirty.[1] |

| Retention Shift | Temperature fluctuation or Phase collapse.[1] | 1. Use column oven (30°C). 2. Ensure at least 5% Organic is present to prevent "dewetting" of C18. |

| Ghost Peaks | Carryover or Water Contamination. | 1.[1] Run blank injection (0 µL).[1] 2. Replace aqueous mobile phase daily to prevent bacterial growth.[1] |

References

-

Aguilar, M. I. (2004).[1] HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. Humana Press.[1] Link[1]

-

Mant, C. T., & Hodges, R. S. (2002).[1] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1] Link[1]

-

U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Link[1]

-

International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] Link[1]

Sources

High-Resolution Mass Spectrometry Characterization of H-Gly-Phe-Ala-OH: Protocols for Protease Substrate Analysis

Application Note: AN-2026-GFA

Abstract & Scope

This technical guide details the mass spectrometry (MS) characterization of the tripeptide H-Gly-Phe-Ala-OH (Glycyl-L-phenylalanyl-L-alanine). While seemingly simple, this tripeptide serves as a critical model substrate for Cathepsin C (Dipeptidyl Peptidase I) activity assays and is a structural analogue for cleavable linkers in Antibody-Drug Conjugates (ADCs).

The analysis of short, hydrophilic peptides presents unique challenges: poor retention on standard C18 stationary phases and significant isobaric interference in complex matrices. This protocol synthesizes high-resolution accurate mass (HRAM) detection with optimized chromatographic retention strategies to ensure robust quantification and structural validation.

Introduction: The Physicochemical Challenge

H-Gly-Phe-Ala-OH is a zwitterionic tripeptide. Its sequence dictates specific ionization and fragmentation behaviors that must be understood for accurate identification.

Physicochemical Properties

-

Formula:

-

Isoelectric Point (pI): ~5.5 (approximate)

-

Hydrophobicity: Moderate. The Phenylalanine (Phe) residue provides some retention, but the terminal Glycine (Gly) and Alanine (Ala) reduce overall hydrophobicity compared to larger peptides.

The Analytical Problem

Standard proteomics gradients (e.g., 5% to 40% ACN over 60 mins) are unsuitable for GFA. The peptide often elutes in the void volume (

Experimental Design & Logic

The workflow is designed to validate the peptide's identity through three "pillars of truth":

-

Accurate Mass (MS1): < 5 ppm error to confirm elemental composition.

-

Isotopic Pattern: Matching the theoretical Carbon-13 distribution.

-

Tandem MS (MS2): Sequence confirmation via specific b- and y- ion series.

Workflow Logic Diagram

Figure 1: Analytical workflow for H-Gly-Phe-Ala-OH characterization, emphasizing the critical aqueous retention strategy.

Detailed Protocols

Protocol A: Sample Preparation

Objective: To dissolve the peptide while minimizing non-specific binding to plasticware and preventing hydrolysis.

-

Stock Solution (1 mg/mL):

-

Weigh 1.0 mg of H-Gly-Phe-Ala-OH.

-

Dissolve in 100 µL Dimethyl Sulfoxide (DMSO) . Rationale: GFA is moderately hydrophobic; DMSO ensures complete solvation before aqueous dilution.

-

Dilute with 900 µL of Milli-Q Water .

-

Vortex for 30 seconds.

-

-

Working Standard (1 µg/mL):

-

Dilute Stock 1:1000 into 0.1% Formic Acid (FA) in Water .

-

Critical Step: Use Glass or Low-Bind Polypropylene vials. Short hydrophobic peptides can adsorb to standard PP vials, causing signal loss over time.

-

-

Stability Check:

-

Store at 4°C. Analyze within 24 hours. For long-term storage, freeze at -20°C.

-

Protocol B: LC-MS/MS Method

Objective: Retain GFA away from the void volume and generate informative fragment spectra.

Liquid Chromatography (UHPLC):

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent C18-Aq).

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

| Time (min) | % B | Event | Rationale |

| 0.00 | 0 | Hold | Load analyte at high aqueous to focus peak. |

| 1.00 | 0 | Hold | Ensure salt diversion. |

| 1.10 | 0 | Start Gradient | Begin elution. |

| 6.00 | 40 | Linear Ramp | Shallow gradient for tripeptide separation. |

| 6.10 | 95 | Wash | Remove hydrophobic contaminants. |

| 8.00 | 95 | Hold | Column cleaning. |

| 8.10 | 0 | Re-equilibration | Prepare for next injection. |

Mass Spectrometry (Q-TOF / Orbitrap):

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 300°C.

-

Scan Range: 50 – 500 m/z. Rationale: Low mass range is critical for detecting immonium ions.

-

Fragmentation: HCD (Higher-energy C-trap Dissociation) or CID.

-

Collision Energy: Stepped NCE (20, 30, 40).

Data Analysis & Interpretation

Accurate Mass Verification

The primary identification is based on the protonated molecule

| Species | Formula | Monoisotopic Mass (Da) | [M+H]+ Theoretical (m/z) | Tolerance |

| H-Gly-Phe-Ala-OH | 293.1376 | 294.1448 | ± 5 ppm |

Fragmentation Logic (MS/MS)

Peptides fragment primarily at the amide bond. For a tripeptide G-F-A :

-

b-ions (N-terminal): Charge remains on the N-terminus (Gly side).

-

y-ions (C-terminal): Charge remains on the C-terminus (Ala side).

-

Immonium ions: Internal fragments characteristic of specific amino acids.[4]

Theoretical Fragment Table:

| Ion Type | Sequence | Composition | Theoretical m/z |

| y2 | Phe-Ala | 237.1234 | |

| b2 | Gly-Phe | 205.0972 | |

| Immonium (Phe) | F | 120.0808 | |

| y1 | Ala | 90.0550 | |

| Immonium (Ala) | A | 44.0495 |

Note: The y2 ion (237.12) is typically the base peak (most abundant) in the MS2 spectrum due to the stability of the phenylalanine residue.

Fragmentation Pathway Diagram

Figure 2: MS/MS fragmentation pathway. The y2 ion is the dominant diagnostic fragment for this sequence.

Troubleshooting & Optimization

-

Issue: No Peak Detected.

-

Cause: Elution in void volume.

-

Fix: Ensure initial gradient is 0% B (or 1% max) and use an HSS T3 or C18-Aq column. Standard C18 columns often fail to retain GFA.

-

-

Issue: Low Signal Intensity.

-

Cause: Ion suppression from salts or improper pH.

-

Fix: Ensure Formic Acid is fresh (0.1%). Avoid TFA if using MS, as it suppresses ionization (signal killer).

-

-

Issue: Sodium Adducts (+22 Da).

-

Cause: Glassware contamination.

-

Fix: Use LC-MS grade solvents and plasticware where possible. Sodium adducts (

) do not fragment well and reduce sensitivity.

-

References

-

PubChem. (2025).[1][2][5] Gly-Ala-Phe | C14H19N3O4.[2][6] National Library of Medicine.[2] [Link]

-

Matrix Science. (n.d.). Peptide Fragmentation Nomenclature. Mascot Help. [Link]

-

IonSource. (2016). De Novo Peptide Sequencing: b and y ions. [Link]

-

Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry. [Link]

Sources

- 1. H-Ala-Phe-Gly-OH | C14H19N3O4 | CID 7010482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gly-Ala-Phe | C14H19N3O4 | CID 6992494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mascot help: Peptide fragmentation [matrixscience.com]

- 5. ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

Application Note & Protocol: Incorporating H-Gly-Phe-Ala-OH into Cell Culture Media

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic incorporation and evaluation of the tripeptide H-Gly-Phe-Ala-OH (Glycyl-L-phenylalanyl-L-alanine) in mammalian cell culture systems. While H-Gly-Phe-Ala-OH serves as a specific model, the principles and protocols outlined herein establish a robust framework for the investigation of any novel peptide. This guide details every critical step, from understanding the peptide's physicochemical properties to preparing sterile stock solutions and executing a multi-phased experimental workflow to assess its biological impact. We present detailed protocols for determining cytotoxicity, evaluating effects on cell proliferation, and investigating a potential mechanism of action related to nutrient sensing via the mTOR pathway. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Peptide Supplementation

Peptides are increasingly utilized in cell culture for a wide range of applications, from serving as targeted therapeutics to acting as specialized nutrient sources.[1][2][3][4] The tripeptide H-Gly-Phe-Ala-OH is a simple oligopeptide that can be used as a building block in peptide synthesis or to study cellular uptake and metabolism.[1][3][4] The successful integration of any novel peptide into a cell culture model requires a systematic approach to ensure that observed effects are real, reproducible, and correctly interpreted. This guide provides the foundational protocols to characterize the effects of H-Gly-Phe-Ala-OH, establishing a baseline for more complex functional assays.

Peptide Characteristics: H-Gly-Phe-Ala-OH

A thorough understanding of the peptide's properties is paramount for proper handling and experimental design.

Table 1: Physicochemical Properties of H-Gly-Phe-Ala-OH

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉N₃O₄ | [1][3] |

| Molecular Weight | 293.32 g/mol | [1][3][5] |

| Appearance | White powder | [1][3] |

| Purity (Typical) | ≥ 99% (HPLC/TLC) | [1][3] |

| Solubility Profile | The presence of the hydrophobic phenylalanine residue suggests that solubility in aqueous buffers may be limited.[6][7][8] Initial dissolution in a small amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO) followed by dilution in aqueous media is the recommended approach.[9][10] | |

| Storage (Lyophilized) | Store at -20°C or colder, desiccated, and protected from light for long-term stability.[9][10][11] | |

| Storage (In Solution) | Aliquot into single-use volumes and store at -20°C (or -80°C for long-term) to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11][12] |

Core Protocol: Stock Solution Preparation

The preparation of a sterile, concentrated stock solution is the most critical first step. This protocol minimizes the risk of contamination and ensures accurate, reproducible dosing.

Rationale: Using an organic solvent like DMSO is often necessary for peptides with hydrophobic residues to achieve a high-concentration stock.[9][10] Subsequent sterile filtration is mandatory to prevent microbial contamination of the cell culture.[11][13] Aliquoting prevents degradation from multiple freeze-thaw cycles.[11]

Materials:

-

H-Gly-Phe-Ala-OH peptide powder

-

Sterile, cell culture-grade DMSO

-

Sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Sterile 0.22 µm syringe filters

-

Sterile microcentrifuge tubes or cryovials

Step-by-Step Protocol:

-

Calculation: Determine the mass of peptide required for a desired stock concentration (e.g., 10 mM).

-

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

Example for 1 mL of 10 mM stock:

-

Mass = 0.010 mol/L * 0.001 L * 293.32 g/mol * 1000 mg/g = 2.93 mg

-

-

-

Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO to the vial of peptide powder. Vortex thoroughly until the powder is completely dissolved.

-

Expert Tip: For a 10 mM stock, adding 1 mL of DMSO to 2.93 mg of peptide is a common starting point.

-

-

Sterile Filtration: Draw the dissolved peptide solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This removes any potential bacterial contaminants.

-

Aliquoting and Storage: Dispense the filtered stock solution into single-use, sterile microcentrifuge tubes (e.g., 20 µL aliquots). Store immediately at -20°C. For long-term storage (>6 months), -80°C is recommended.

Experimental Workflow: A Phased Approach to Cellular Assessment

A logical, phased approach is essential to build a clear picture of the peptide's biological activity. This workflow progresses from broad toxicity screening to more specific functional assays.

Phase 1 Protocol: Dose-Response and Cytotoxicity Screening via MTT Assay

Rationale: Before any functional assessment, it is crucial to determine the concentration range at which the peptide is non-toxic. The MTT assay is a standard colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[14][15] Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[14][15]

Materials:

-

Target cells in culture

-

96-well flat-bottom cell culture plates

-

H-Gly-Phe-Ala-OH stock solution (10 mM)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[14][15]

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours to allow for attachment.

-

Peptide Treatment: Prepare serial dilutions of H-Gly-Phe-Ala-OH in complete medium from your stock solution. A common range to test is 0.1, 1, 10, 100, and 1000 µM.

-

Remove the old medium from the cells and add 100 µL of the peptide-containing medium to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%) wells.

-

Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[17][18] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.[15]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15][17]

Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot viability (%) against peptide concentration (log scale) to determine the IC₅₀ (half-maximal inhibitory concentration) and establish the non-toxic concentration range for subsequent experiments.

Table 2: Example Data from MTT Viability Assay

| Peptide Conc. (µM) | Absorbance (570 nm) | % Viability (Normalized to Vehicle) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 0.1 | 1.28 ± 0.09 | 102.4% |

| 1 | 1.24 ± 0.07 | 99.2% |

| 10 | 1.21 ± 0.10 | 96.8% |

| 100 | 1.15 ± 0.08 | 92.0% |

| 1000 | 0.65 ± 0.06 | 52.0% |

Phase 3 Insight: Investigating the mTOR Signaling Pathway

Rationale: As a tripeptide, H-Gly-Phe-Ala-OH could potentially be imported by cells and hydrolyzed into its constituent amino acids. Amino acids are potent activators of the mTORC1 (mammalian Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[19][20][21] Therefore, a plausible hypothesis is that this peptide could activate mTORC1 signaling, especially under conditions of amino acid scarcity. This can be tested by examining the phosphorylation status of downstream mTORC1 targets, such as the S6 kinase (S6K).

Experimental Approach (Western Blotting):

-

Nutrient Starvation: Culture cells to ~70% confluency. Wash with PBS and replace the medium with an amino acid-free medium for 2-4 hours to downregulate basal mTORC1 activity.

-

Peptide Stimulation: Treat the starved cells with a non-toxic concentration of H-Gly-Phe-Ala-OH (determined in Phase 1) for a short period (e.g., 30-60 minutes). Include positive (full medium) and negative (starvation medium) controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot: Separate equal amounts of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated S6K (p-S6K, the active form) and total S6K (as a loading control).

-

Analysis: Quantify band intensities. An increase in the ratio of p-S6K to total S6K in peptide-treated cells compared to starved cells would support the hypothesis that H-Gly-Phe-Ala-OH activates the mTORC1 pathway.

Conclusion

This application note provides a validated, step-by-step framework for the initial characterization of H-Gly-Phe-Ala-OH in a cell culture setting. By following this multi-phased approach—from careful stock preparation to systematic assessment of cytotoxicity, proliferation, and a specific signaling pathway—researchers can generate reliable and interpretable data. These foundational protocols are designed to be adaptable and serve as a robust starting point for any investigation into the biological roles of novel peptides in drug discovery and cell biology.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

-

Kim, J., Guan, K. L. (2011). Mechanisms of amino acid sensing in mTOR signaling pathway. Experimental & Molecular Medicine, 43(4), 173-180. Available at: [Link]

-

Yuan, H. X., et al. (2013). Distinct amino acid–sensing mTOR pathways regulate skeletal myogenesis. Molecular and Cellular Biology, 33(22), 4470-4483. Available at: [Link]

-

Dey, A., et al. (2016). Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1. International Journal of Molecular Sciences, 17(10), 1649. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

Kim, E. (2011). Spatial regulation of the mTORC1 system in amino acids sensing pathway. BMB Reports, 44(9), 579-585. Available at: [Link]

-

University of Alabama at Birmingham Digital Commons. (2023). Evaluating the Effects of NF1 Mimetic Peptides on Cell Viability and Downstream Signaling Pathways. Available at: [Link]

-

ProImmune. (2012). WORKING WITH PEPTIDES. Available at: [Link]

-

Altara Peptides. Peptide Storage. Available at: [Link]

-

MDPI. (2023). Enhancing the Antimicrobial Properties of Peptides through Cell-Penetrating Peptide Conjugation: A Comprehensive Assessment. International Journal of Molecular Sciences, 24(23), 16723. Available at: [Link]

- Google Patents. (2021). US11090398B2 - Sterilization and filtration of peptide compositions.

-

University of Oradea. (2012). THE EVALUATION OF BIOLOGICAL EFFECT OF CYTOTOXIC PEPTIDES ON TUMOR CELL LINES. Analele Universităţii din Oradea, Fascicula Biologie, Tom. XIX, 1. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6992494, Gly-Ala-Phe. Available at: [Link]

-

National Center for Biotechnology Information. (2009). Short Peptides Enhance Single Cell Adhesion and Viability on Microarrays. Langmuir, 25(16), 9341–9348. Available at: [Link]

-

Biomatik. (2020). Peptide Handling (Solubility & Storage) Guideline. Available at: [Link]

-

LifeTein. (2024). How to Coat the Cell Culture Plate with RGD Peptides. Available at: [Link]

-

MDPI. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. International Journal of Molecular Sciences, 25(24), 13456. Available at: [Link]

-